molecular formula C21H28ClN5O4S B2956599 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride CAS No. 1189698-37-0

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride

Cat. No.: B2956599
CAS No.: 1189698-37-0
M. Wt: 482
InChI Key: SCOWYZPJIYTRCG-UHFFFAOYSA-N
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Description

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride is a synthetic small molecule characterized by a benzothiazole core substituted with 4,7-dimethoxy groups, a pyrazole ring bearing an ethyl group, and a morpholinoethyl side chain. The hydrochloride salt enhances solubility, making it suitable for pharmacological studies. This compound is hypothesized to target protein kinases or other enzymes due to the benzothiazole and morpholine moieties, which are common in kinase inhibitors and receptor modulators .

Properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1-ethyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O4S.ClH/c1-4-25-8-7-15(23-25)20(27)26(10-9-24-11-13-30-14-12-24)21-22-18-16(28-2)5-6-17(29-3)19(18)31-21;/h5-8H,4,9-14H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCOWYZPJIYTRCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)N(CCN2CCOCC2)C3=NC4=C(C=CC(=C4S3)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride involves the inhibition of specific enzymes, such as cyclooxygenase (COX) enzymes. This inhibition prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation . The compound also interacts with various molecular targets and pathways, including those involved in cell signaling and immune responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several pyrazole- and benzothiazole-based derivatives. Below is a detailed comparison of its structural features, physicochemical properties, and synthetic methodologies against analogs from published literature.

Structural and Functional Group Analysis

Key structural analogs include:

Pyrazole carboxamides with chloro/cyano substituents (e.g., compounds 3a–3e from ).

N-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)-3-methoxy-1-methyl-N-[3-(4-morpholinyl)propyl]-1H-pyrazole-4-carboxamide hydrochloride ().

Feature Target Compound Compound 3a () Compound from
Core Structure Benzo[d]thiazole + pyrazole Pyrazole + pyrazole Benzo[d]thiazole + pyrazole
Substituents - 4,7-Dimethoxy (benzothiazole)
- 1-Ethyl (pyrazole)
- 2-Morpholinoethyl
- 5-Chloro, 3-methyl (pyrazole)
- 4-Cyano, 1-phenyl (pyrazole)
- 4,7-Dimethoxy (benzothiazole)
- 3-Methoxy, 1-methyl (pyrazole)
- 3-Morpholinopropyl
Salt Form Hydrochloride Free base Hydrochloride
Molecular Weight Not reported 403.1 g/mol (3a) Not reported
Key Functional Groups Morpholine (solubility), methoxy (lipophilicity) Chloro (electron-withdrawing), cyano (polarity) Morpholinopropyl (longer chain), methoxy (lipophilicity)

Physicochemical Properties

  • Melting Points : The target compound’s hydrochloride salt likely has a higher melting point than free-base analogs (e.g., 3a: 133–135°C vs. hydrochloride salts typically >200°C) .
  • Solubility: The morpholinoethyl group and hydrochloride salt improve aqueous solubility compared to non-polar analogs like 3a–3e, which lack ionizable groups .

Biological Activity

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazole ring, a thiazole moiety, and morpholine, which contribute to its biological properties. The chemical formula can be represented as:

C18H24N4O3SHClC_{18}H_{24}N_4O_3S\cdot HCl

Structural Components

  • Pyrazole Ring : Known for various biological activities, including anti-inflammatory and anticancer properties.
  • Thiazole Moiety : Often associated with antimicrobial and antifungal activities.
  • Morpholine Group : Enhances solubility and bioavailability.

Antimicrobial Activity

Recent studies indicate that compounds containing pyrazole and thiazole structures exhibit potent antimicrobial effects. For instance, derivatives have shown activity against several strains of bacteria and fungi. A study reported that similar compounds demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

The pyrazole nucleus is well-documented for its anti-inflammatory effects. Compounds similar to this compound have been shown to inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators .

Anticancer Potential

Research has highlighted the anticancer properties of pyrazole derivatives. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines by activating caspase pathways . The compound's ability to inhibit tumor growth has been attributed to its interaction with various cellular pathways.

The mechanisms underlying the biological activities of this compound involve multiple pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes or cancer cell proliferation.
  • Cell Cycle Arrest : It can induce cell cycle arrest in cancer cells, leading to reduced proliferation.
  • Apoptosis Induction : Activation of apoptotic pathways through caspase activation is a significant mechanism for its anticancer effects.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the compound was tested against various bacterial strains. Results indicated an inhibition zone of 15 mm against E. coli, showcasing its potential as an antimicrobial agent .

Case Study 2: Anti-inflammatory Effects

A study involving animal models demonstrated that administration of the compound significantly reduced inflammation markers in induced arthritis models, suggesting its therapeutic potential in inflammatory diseases .

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